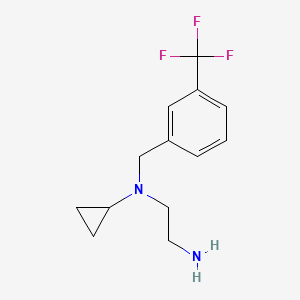
N*1*-Cyclopropyl-N*1*-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N*1*-Cyclopropyl-N*1*-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine is a useful research compound. Its molecular formula is C13H17F3N2 and its molecular weight is 258.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-Cyclopropyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of diamines that have demonstrated various pharmacological effects, making them candidates for drug development. This article reviews the synthesis, biological activity, and relevant studies related to this compound.
Synthesis
The synthesis of N1-Cyclopropyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine typically involves a multi-step process starting from readily available precursors. The general synthetic route includes:
- Formation of the Cyclopropyl Group : Utilizing cyclopropanation reactions on suitable alkenes.
- Trifluoromethylation : Employing trifluoromethylating agents to introduce the trifluoromethyl group onto the benzyl moiety.
- Amine Formation : The final step involves the introduction of the ethylene diamine structure through reductive amination or similar techniques.
Biological Activity
The biological activity of N1-Cyclopropyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine has been explored in several studies, focusing on its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzene-1,2-diamines have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The trifluoromethyl group is believed to enhance lipophilicity, improving cellular uptake and potency against cancer cells .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of related diamines. Compounds with a cyclopropyl moiety often display enhanced activity against bacterial strains due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Enzyme Inhibition
N1-Cyclopropyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine may act as an inhibitor for specific enzymes involved in disease processes. For example, certain diamines have been shown to inhibit protein kinases and other enzymes critical for cancer progression and microbial resistance .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Study 1 : A series of trifluoromethyl-substituted diamines were tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range.
- Study 2 : A compound with structural similarities was evaluated for its antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, suggesting strong antibacterial properties.
Data Tables
| Activity | IC50/ MIC Values | Cell Line/ Organism |
|---|---|---|
| Anticancer Activity | 5 µM | MCF-7 (Breast Cancer) |
| Antimicrobial Activity | 15 µg/mL | Staphylococcus aureus |
| Enzyme Inhibition | Not specified | Protein Kinase Inhibition |
Properties
IUPAC Name |
N'-cyclopropyl-N'-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-3-1-2-10(8-11)9-18(7-6-17)12-4-5-12/h1-3,8,12H,4-7,9,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHZFLPHNVLMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














